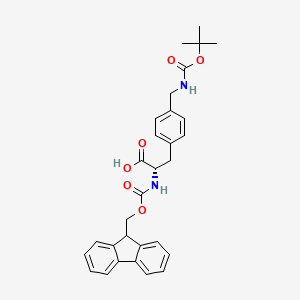

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPDPKLGXGMDAY-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-4-(Boc-aminomethyl)-L-phenylalanine: Synthesis, Properties, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a pivotal building block in modern peptide synthesis and drug discovery. Its unique bifunctional nature, featuring two orthogonal protecting groups—the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group—offers exceptional versatility in the construction of complex peptides and peptidomimetics. This guide provides a comprehensive technical overview of the chemical properties, a plausible synthetic pathway, and detailed experimental protocols for the application of this compound in solid-phase peptide synthesis (SPPS). It is designed to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel peptide-based therapeutics.

Introduction: The Strategic Advantage of Orthogonal Protection

In the intricate process of peptide synthesis, the precise and sequential assembly of amino acids necessitates a robust strategy of protecting reactive functional groups. The concept of orthogonal protection, where different protecting groups can be selectively removed under distinct, non-interfering conditions, is fundamental to the success of modern peptide chemistry. This compound epitomizes this principle, providing chemists with independent control over the deprotection of the α-amino group and a side-chain amino group.[1]

The Fmoc group, shielding the α-amine, is stable under acidic conditions but readily cleaved by mild bases, typically piperidine.[2] Conversely, the Boc group, protecting the aminomethyl side chain, is stable to bases but is efficiently removed by acids, such as trifluoroacetic acid (TFA).[3] This differential reactivity allows for the selective elongation of the peptide backbone via Fmoc-based SPPS, while the Boc-protected side chain remains intact for subsequent, specific modifications. This unique structural feature makes this compound an invaluable tool for creating peptides with tailored functionalities, such as bioconjugation handles for drug delivery or probes for biological studies.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 204715-91-3 | [3][5] |

| Molecular Formula | C₃₀H₃₂N₂O₆ | [3][5] |

| Molecular Weight | 516.59 g/mol | [3] |

| Appearance | White powder | [3] |

| Purity | ≥ 98% (HPLC) | [2][3] |

| Optical Rotation | [α]D²⁰ = -19 ± 2° (c=1 in DMF) | [3] |

| Storage Conditions | 0 - 8 °C | [3] |

Synonyms: Fmoc-L-Phe(4-CH2NHBoc)-OH, Fmoc-p-(Boc-aminomethyl)-L-Phe-OH, Fmoc-Phe(4-CH2NHBoc)-OH[3]

Synthesis of this compound: A Plausible Pathway

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of the target compound.

Rationale Behind the Synthetic Strategy

The key to this synthesis is the selective protection of the two amino groups. The side-chain aminomethyl group is generally more nucleophilic than the α-amino group of the amino acid. Therefore, the first step involves the protection of this more reactive amine with the Boc group. This is a standard procedure in organic synthesis.[6]

Once the side-chain is protected, the α-amino group can then be protected with the Fmoc group. This second step is also a well-established reaction in peptide chemistry.[] The choice of Fmoc-Cl or Fmoc-OSu as the Fmoc source allows for efficient reaction under aqueous conditions.[8]

Analytical Characterization

While specific, assigned spectral data for this compound is not widely published, the expected spectroscopic features can be inferred from the known spectra of its constituent parts (Fmoc, Boc, and phenylalanine moieties).

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include the characteristic aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the aromatic protons of the phenylalanine ring, the α-proton of the amino acid, the methylene protons of the aminomethyl side chain, and the singlet for the nine protons of the tert-butyl group of the Boc protector (around 1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the numerous carbon atoms in the molecule. Diagnostic peaks would include the carbonyl carbons of the Fmoc and Boc groups (typically in the range of 155-175 ppm), the aromatic carbons of the fluorenyl and phenyl rings, and the aliphatic carbons of the amino acid backbone and the Boc group.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 517.6, confirming the molecular weight of the compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[2] Its incorporation into a peptide chain allows for the introduction of a protected primary amine on the side chain, which can be used for a variety of post-synthetic modifications.

Diagram of SPPS Cycle with Orthogonal Deprotection:

Caption: SPPS workflow demonstrating orthogonal deprotection.

Experimental Protocols

5.1.1. Fmoc Deprotection on Solid Support

This protocol describes the standard procedure for removing the Fmoc group from the N-terminus of the peptide chain during SPPS.

-

Reagents:

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To the resin-bound peptide in a reaction vessel, add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 5-20 minutes. The completion of the deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.

-

Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove the deprotection solution and byproducts.

-

The resin is now ready for the next coupling step.

-

5.1.2. Final Cleavage and Boc Deprotection

This protocol outlines the final step of SPPS, where the peptide is cleaved from the resin and the Boc protecting group on the side chain of the phenylalanine analog is removed.

-

Reagents:

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Note: The composition of the cleavage cocktail may vary depending on the other amino acids in the peptide sequence).

-

-

Procedure:

-

Wash the dried peptide-resin with dichloromethane (DCM) and then dry it under vacuum.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide with cold diethyl ether and then dry it under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conclusion

This compound is a sophisticated and highly valuable building block for the synthesis of complex peptides. Its orthogonal protecting groups provide researchers with the flexibility to introduce a reactive handle on the peptide side chain, opening up a wide range of possibilities for creating novel therapeutics, diagnostic tools, and research probes. A thorough understanding of its chemical properties and the specific protocols for its use and deprotection is paramount to harnessing its full potential in the field of peptide science.

References

-

The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

- 1. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 2. This compound - 1 g [anaspec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 8. rsc.org [rsc.org]

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine CAS number 204715-91-3

An In-Depth Technical Guide to Fmoc-4-(Boc-aminomethyl)-L-phenylalanine

Introduction: Engineering Precision into Peptide Therapeutics

In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their utility is often hampered by poor metabolic stability and a lack of oral bioavailability. The strategic incorporation of non-canonical or "unusual" amino acids is a cornerstone of overcoming these limitations. This compound is a preeminent example of such a building block, engineered for precision and versatility.[1][2][3]

This derivative of L-phenylalanine is distinguished by a side-chain aminomethyl group, which is itself protected. This unique architecture provides a chemically discrete handle for post-synthetic modifications, allowing researchers to conjugate other molecules such as drugs, imaging agents, or polymers like PEG to a specific site on the peptide backbone.[4][5] The power of this reagent lies in its dual-protection scheme: the alpha-amino group is protected by the base-labile Fmoc group, while the side-chain amino group is protected by the acid-labile Boc group. This orthogonal arrangement is the key to its widespread adoption in solid-phase peptide synthesis (SPPS) and the development of complex peptide-based drugs.[5][6][7][]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the principles, protocols, and advanced applications of this versatile compound.

Physicochemical and Handling Properties

A thorough understanding of a reagent's properties is fundamental to its successful application. The following table summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 204715-91-3 | [4][9][10] |

| Molecular Formula | C₃₀H₃₂N₂O₆ | [4][9][10] |

| Molecular Weight | 516.59 g/mol | [4][11] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | [11] |

| Synonyms | Fmoc-L-Phe(4-CH2NHBoc)-OH, Fmoc-p-(Boc-aminomethyl)-L-Phe-OH | [4] |

| Appearance | White powder | [4] |

| Purity | ≥ 98% (by HPLC) | [4] |

| Storage Conditions | Store at 0 - 8 °C | [4] |

| Solubility | Excellent solubility in common SPPS solvents (e.g., DMF, NMP) | [] |

The Principle of Orthogonal Protection: A Foundation for Selective Chemistry

The defining feature of this compound is its orthogonal protection scheme, a strategy that is paramount for the precise, sequential construction of complex molecules.[6][12] Orthogonality refers to the use of protecting groups that can be selectively removed under distinct, non-interfering chemical conditions.[6][7]

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the α-amino terminus. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[6][] This allows for the sequential addition of amino acids to the N-terminus during SPPS.[7]

-

Boc (tert-butoxycarbonyl) Group: Protects the side-chain aminomethyl group. It is stable to the basic conditions used for Fmoc removal but is cleaved by acid, such as trifluoroacetic acid (TFA).[6][7]

This differential lability is the key to the compound's utility. A researcher can assemble an entire peptide chain using the base-labile Fmoc group for iterative deprotection, leaving the acid-labile Boc group on the side chain completely intact. Once the main chain is synthesized, the Boc group can be selectively removed to expose the side-chain amine for further modification.

Caption: Orthogonal deprotection of Fmoc and Boc groups.

Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the dominant method for modern SPPS due to its mild reaction conditions, which helps preserve the integrity of sensitive amino acid residues.[][13][14] Incorporating this compound follows a standard, cyclical process of deprotection, activation, and coupling.

Caption: The cyclical workflow of Fmoc-SPPS.

Detailed Protocol for a Single Coupling Cycle

This protocol assumes a standard manual synthesis on a 0.1 mmol scale using a common solid support like Rink Amide or Wang resin.[13][15]

Objective: To couple this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Resin-bound peptide (0.1 mmol)

-

This compound (0.4 mmol, 4 equivalents)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (0.38 mmol, 3.8 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Methodology:

-

Resin Preparation & Swelling:

-

Place the resin-bound peptide in a suitable reaction vessel.

-

Add DMF to swell the resin for at least 30-60 minutes. This is critical as it exposes the reactive sites within the resin beads.[13]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-20 minutes. The Fmoc group is cleaved via a β-elimination mechanism.[][16]

-

Drain the solution. A second treatment of 5-10 minutes can ensure complete removal, especially for "difficult" sequences.[17]

-

Causality: Piperidine, a secondary amine, acts as the base to abstract the acidic proton on the fluorenyl ring, initiating the elimination and also serving to scavenge the resulting dibenzofulvene byproduct, preventing side reactions.[16][18]

-

-

Washing:

-

Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene.

-

Causality: Residual piperidine will neutralize the incoming activated amino acid, preventing the coupling reaction. This is a common point of failure in SPPS.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound and HBTU/HATU in DMF.

-

Add DIPEA to the solution and vortex briefly. The solution will often change color (e.g., to yellow with HBTU). This is the "pre-activation" step, which typically takes 1-2 minutes.

-

Causality: HBTU/HATU are aminium-based coupling reagents that react with the carboxylic acid of the amino acid to form a highly reactive acyl-uronium intermediate.[13] DIPEA is a sterically hindered, non-nucleophilic base used to activate the carboxylate and neutralize the proton released during the reaction without competing in the coupling itself.[16][19]

-

Add the activated amino acid solution to the washed resin.

-

Agitate for 1-4 hours at room temperature.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Verification (Self-Validation):

-

Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.

-

A negative result (beads remain colorless or yellow) indicates a complete coupling, as there are no free primary amines left. A positive result (blue/purple beads) signifies incomplete coupling, requiring a second coupling step.

-

Trustworthiness: This in-process control is essential for ensuring the integrity of the final peptide and is a hallmark of a robust protocol.

-

The resin is now ready for the next deprotection and coupling cycle.

Post-Synthetic Side-Chain Modification

The primary advantage of this reagent is the ability to functionalize the side-chain amine after the main peptide sequence is assembled. This is typically done after final cleavage from the resin but can also be performed on-resin if the desired modification is compatible with the cleavage cocktail.

Protocol for Selective Boc Deprotection (Post-Cleavage):

-

Peptide Cleavage and Precipitation:

-

Synthesize the full peptide sequence.

-

Cleave the peptide from the resin and remove all other acid-labile side-chain protecting groups using a standard TFA "cleavage cocktail" (e.g., TFA/TIS/H₂O, 95:2.5:2.5).[13] The Boc group on the aminomethyl side chain will also be removed during this step.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification:

-

Purify the peptide containing the free aminomethyl side-chain via Reverse-Phase HPLC (RP-HPLC).

-

Confirm the mass of the purified peptide via Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

-

-

Conjugation:

-

The purified peptide, now possessing a single, reactive primary amine on the phenylalanine side chain, can be reacted with an activated molecule (e.g., an NHS-ester of a drug, a maleimide-functionalized fluorophore) in a suitable buffer system to form a stable conjugate.

-

Quality Control & Analytical Characterization

Rigorous analysis is non-negotiable in peptide synthesis to ensure the identity and purity of the final product.

| Analysis Technique | Purpose | Typical Expected Result |

| RP-HPLC | Assess purity and quantify the target peptide. | A single major peak with >95% purity is typically desired for research applications. |

| Mass Spectrometry (ESI-MS) | Confirm the molecular weight and identity of the peptide. | The observed mass should match the calculated theoretical mass of the peptide sequence incorporating the deprotected 4-(aminomethyl)-L-phenylalanine residue. |

Advanced Applications in Drug Discovery

The unique capabilities of this compound enable its use in several cutting-edge areas of pharmaceutical research:

-

Peptide-Drug Conjugates (PDCs): The side-chain amine serves as an ideal attachment point for cytotoxic agents, allowing for targeted delivery to cancer cells.[20]

-

Bioconjugation: This amino acid facilitates the linking of peptides to other molecules, such as antibodies or imaging agents, for diagnostics and targeted therapies.[4][20][21]

-

Improving Pharmacokinetics: The side chain can be modified with polymers like polyethylene glycol (PEGylation) to increase the peptide's half-life and reduce immunogenicity.[5]

-

Protein Engineering: It is a valuable tool for modifying proteins to study structure-function relationships and develop biologics with enhanced properties.[4][20]

References

- Orthogonal Deprotection of Fmoc and Boc Groups: An In-depth Technical Guide. Benchchem.

- This compound. Chem-Impex.

- Boc-4-(Fmoc-aminomethyl)-L-phenylalanine. Chem-Impex.

- Boc-4-(Fmoc-amino)-L-phenylalanine. Chem-Impex.

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.

- CAS 204715-91-3: Fmoc-L-4-aminomethylphe(Boc). CymitQuimica.

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic

- Protecting Groups in Peptide Synthesis. Biosynth.

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic

- L-phenylalanine - Fmoc-4-(Boc-amino). Chem-Impex.

- This compound | 204715-91-3. Sigma-Aldrich.

- This compound | CAS 204715-91-3. Santa Cruz Biotechnology.

- 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine, 95%. Thermo Fisher Scientific.

- Application Notes and Protocols for the Incorporation of 4-Aminomethyl-D-phenylalanine into Peptide Sequences. Benchchem.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Self-published.

- Applications of Boc-D-4-aminomethylphenylalanine in Drug Discovery. Benchchem.

- Why Fmoc-Protected Amino Acids Domin

- This compound - 1 g. Anaspec.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. Self-published.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

- Advances in Fmoc solid-phase peptide synthesis.

- Methods for Removing the Fmoc Group. Self-published.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - 1 g [anaspec.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biosynth.com [biosynth.com]

- 9. CAS 204715-91-3: Fmoc-L-4-aminomethylphe(Boc) | CymitQuimica [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine, 95% 250 mg | Request for Quote [thermofisher.com]

- 12. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.uci.edu [chem.uci.edu]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. renyi.hu [renyi.hu]

- 18. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. chemimpex.com [chemimpex.com]

- 21. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to Fmoc-4-(Boc-aminomethyl)-L-phenylalanine: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Fmoc-4-(Boc-aminomethyl)-L-phenylalanine. It details the molecule's core physicochemical properties, its critical role in modern synthetic chemistry, and provides a validated protocol for its application.

Core Molecular Profile and Physicochemical Properties

This compound is a non-canonical amino acid derivative specifically engineered for advanced applications in solid-phase peptide synthesis (SPPS).[1][2] Its structure incorporates two distinct, orthogonally stable protecting groups, which is the cornerstone of its utility. The fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino function and is labile to basic conditions, while the tert-butyloxycarbonyl (Boc) group protects the side-chain aminomethyl function and is labile to acidic conditions.[3][] This dual-protection scheme grants chemists precise control over peptide chain elongation and subsequent side-chain modification.[3]

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₂N₂O₆ | [1][5][6] |

| Molecular Weight | 516.59 g/mol | [1][5][7] |

| CAS Number | 204715-91-3 | [1][6] |

| Appearance | White powder | [1][5] |

| Purity | ≥ 98% (HPLC) | [1][5] |

| Storage Conditions | 0 - 8 °C | [1][5] |

Below is a two-dimensional representation of the molecular structure, highlighting the key functional groups.

Caption: 2D structure of this compound.

The Principle of Orthogonal Protection in Peptide Synthesis

The primary application of this reagent is in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technology for the production of synthetic peptides for research and therapeutic use.[8][9] The efficiency and success of SPPS hinge on a robust protecting group strategy. This compound is a premier example of an orthogonally protected building block.[]

Causality Behind the Strategy:

-

Fmoc Group (Nα-protection): This group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This allows for the selective deprotection of the α-amino group at each cycle of peptide chain elongation without disturbing other protecting groups.[]

-

Boc Group (Side-Chain Protection): This group is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[3][] This ensures the side-chain's reactive aminomethyl group remains protected throughout the entire synthesis of the peptide backbone.

This orthogonality is critical because it enables two distinct chemical transformations to be performed on the same molecule at different stages of a synthetic workflow, providing chemists with precise control.

The general workflow for incorporating this amino acid into a growing peptide chain on a solid support is visualized below.

Caption: SPPS cycle for incorporating the protected amino acid.

Validated Experimental Protocol: Incorporation into a Peptide Sequence

This section provides a detailed, step-by-step methodology for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Solid-phase synthesis resin with N-terminally deprotected peptide (e.g., Rink Amide resin)

-

This compound

-

Coupling/Activation Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous, peptide-synthesis-grade DMF (N,N-Dimethylformamide)

-

Washing Solvents: DMF, DCM (Dichloromethane)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Methodology (Based on a 0.1 mmol scale):

-

Resin Swelling:

-

Place the resin in a suitable reaction vessel.

-

Add DMF (approx. 10 mL/g of resin) and gently agitate for 30 minutes to swell the resin beads.

-

Drain the solvent.

-

-

N-terminal Fmoc Deprotection (if applicable):

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of the piperidine solution and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times). A positive Kaiser test should confirm the presence of a free primary amine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add the activation reagent (e.g., HBTU, 3-5 eq.) and the base (e.g., DIPEA, 6-10 eq.).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the drained resin from step 2.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Post-Coupling Wash:

-

Drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents and byproducts.

-

Perform a Kaiser test. A negative result (yellow beads) indicates a successful and complete coupling reaction.

-

-

Chain Elongation:

-

The resin is now ready for the next cycle, starting again with N-terminal Fmoc deprotection (Step 2) to continue peptide chain elongation.

-

-

Final Cleavage and Side-Chain Deprotection:

-

Once the full peptide sequence is assembled, the peptide is cleaved from the resin.

-

A cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), is used. This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group on the aminomethyl side chain.

-

Applications in Drug Development and Bioconjugation

The true value of this compound extends beyond its role as a simple building block.[1] The aminomethyl group on the phenyl side chain, once deprotected, serves as a versatile chemical handle for post-synthetic modification.[3] This functionality is invaluable in drug development and chemical biology for several reasons:

-

Bioconjugation: The primary amine of the side chain can be selectively functionalized to attach other molecules, such as fluorescent dyes for imaging, polyethylene glycol (PEG) to improve solubility and in vivo half-life, or cytotoxic agents for targeted drug delivery.[10]

-

Peptide Stapling and Cyclization: The side-chain amine can be used as an anchor point for creating cyclic or stapled peptides, which often exhibit enhanced stability against enzymatic degradation and improved binding affinity to their biological targets.

-

Development of Peptide-Based Therapeutics: Its unique structure is instrumental in designing peptide-based drugs.[1][5] In fields like oncology and immunology, specific peptide sequences can improve the efficacy of medications.[10]

By providing a site for selective chemical modification away from the peptide backbone, this compound allows for the creation of complex, multi-functional peptide constructs that are central to modern pharmaceutical research.[5]

References

-

Fmoc-4-Amino-L-phenylalanine. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. Anaspec. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information. [Link]

-

Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - 1 g [anaspec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Automated Peptide Synthesizers [peptidemachines.com]

- 10. chemimpex.com [chemimpex.com]

A Technical Guide to Fmoc-L-Phe(4-CH2NHBoc)-OH: Strategic Sourcing and Application in Advanced Peptide Synthesis

Introduction: The Critical Role of Modified Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery and development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency, coupled with a favorable safety profile, make them attractive candidates for a wide range of diseases. The synthesis of these complex biomolecules, particularly those incorporating non-proteinogenic amino acids, demands raw materials of the highest quality. Fmoc-L-Phe(4-CH2NHBoc)-OH, a derivative of L-phenylalanine, is a key building block for introducing a protected primary amine functionality on the phenyl ring. This modification is instrumental in creating peptides with enhanced biological activity, improved pharmacokinetic properties, or for the attachment of payloads such as toxins or imaging agents.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Fmoc-L-Phe(4-CH2NHBoc)-OH, focusing on supplier qualifications, purity assessment, and its practical application in solid-phase peptide synthesis (SPPS).

Understanding the Building Block: Physicochemical Properties of Fmoc-L-Phe(4-CH2NHBoc)-OH

Fmoc-L-Phe(4-CH2NHBoc)-OH is a strategically designed amino acid derivative for use in Fmoc-based solid-phase peptide synthesis (SPPS).[2] The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function provides a base-labile protecting group, while the tert-butyloxycarbonyl (Boc) group protects the aminomethyl moiety on the phenyl ring under acidic conditions. This orthogonal protection scheme is fundamental to the stepwise elongation of the peptide chain.

A thorough understanding of the physicochemical properties of this reagent is the first step in ensuring its successful application.

| Property | Value | Source |

| Synonyms | Fmoc-p-(Boc-aminomethyl)-L-Phe-OH, Fmoc-Phe(4-CH2NHBoc)-OH | [2] |

| CAS Number | 204715-91-3 | [2] |

| Molecular Formula | C30H32N2O6 | [2] |

| Molecular Weight | 516.59 g/mol | [2] |

| Appearance | White powder | [2] |

| Purity (Typical) | ≥ 98% (HPLC) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Supplier Selection and Quality Control: A Foundation for Success

The quality of the final peptide is directly contingent on the purity of the constituent amino acid derivatives.[] Impurities in the starting materials can lead to the formation of deletion, insertion, or modified peptides, which are often difficult to separate from the target peptide and can have unintended biological consequences.[4][5] Therefore, rigorous supplier evaluation and incoming quality control are paramount.

Reputable Suppliers

Several chemical suppliers specialize in high-purity amino acid derivatives for peptide synthesis. Based on available data, the following are notable suppliers of Fmoc-L-Phe(4-CH2NHBoc)-OH:

-

Chem-Impex: Lists the product with a purity of ≥ 98% (HPLC).[2]

-

Aapptec Peptides: Offers Fmoc-Phe(4-NH-Boc)-OH (a related compound) and emphasizes the need to refer to the Certificate of Analysis for lot-specific data.[6]

-

ChemicalBook: Provides a platform to connect with various suppliers.[7]

When selecting a supplier, it is crucial to request a lot-specific Certificate of Analysis (CoA).

Decoding the Certificate of Analysis: Key Purity Parameters

The CoA is a critical document that provides evidence of a product's quality. For Fmoc-L-Phe(4-CH2NHBoc)-OH, the following parameters should be carefully scrutinized:

-

Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the chemical purity of Fmoc-amino acids.[4] A purity of ≥ 98% is generally considered acceptable for most research and early-phase development applications. The chromatogram should show a single major peak corresponding to the product, with minimal secondary peaks.

-

Enantiomeric Purity: The presence of the D-enantiomer can lead to the formation of diastereomeric peptides that are challenging to purify and may have altered biological activity.[4] Chiral HPLC methods are employed to determine the enantiomeric excess (e.e.), which should ideally be >99.5%.[8]

-

Identity Confirmation: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular weight and structure of the compound, respectively. The data should be consistent with the expected structure of Fmoc-L-Phe(4-CH2NHBoc)-OH.

-

Residual Solvents: The presence of residual solvents from the manufacturing process should be within acceptable limits as defined by regulatory guidelines (e.g., ICH Q3C).

The "Why" of Purity: Impact on Peptide Synthesis and Drug Development

Sourcing high-purity Fmoc-L-Phe(4-CH2NHBoc)-OH is not merely a matter of best practice; it is a critical risk mitigation strategy. Impurities can have a cascading effect throughout the synthesis and development process:

-

Synthesis Efficiency: Reactive impurities can compete with the desired coupling reaction, leading to lower yields and the formation of complex side-products.[9]

-

Purification Challenges: The presence of closely related peptide impurities necessitates more complex and often lower-yielding purification schemes, increasing time and cost.[9]

-

Biological Activity and Safety: Impurities may possess off-target biological activity or elicit an immunogenic response, compromising the safety and efficacy of the final drug product.[5]

A study has shown that purifying commercial-grade Fmoc-amino acids before use can increase the purity of the final crude peptide by over 15%, significantly simplifying downstream processing.[9]

Experimental Protocol: Incorporation of Fmoc-L-Phe(4-CH2NHBoc)-OH in SPPS

The following is a detailed, step-by-step protocol for the incorporation of Fmoc-L-Phe(4-CH2NHBoc)-OH into a peptide chain using manual Fmoc-SPPS. This protocol is a self-validating system, with in-process controls to ensure the success of each step.

Workflow for a Single Coupling Cycle

Caption: A single cycle in Fmoc solid-phase peptide synthesis.

Detailed Methodology

1. Resin Preparation:

-

Start with a pre-loaded resin appropriate for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).

-

Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.[10]

-

Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. In-Process Control: Kaiser Test

-

Take a small sample of the resin beads and perform a Kaiser test. A positive result (blue beads) indicates the presence of a free primary amine, confirming successful Fmoc deprotection. A negative result (yellow beads) suggests incomplete deprotection, and the previous step should be repeated.

4. Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-L-Phe(4-CH2NHBoc)-OH (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF.

-

Add a base, typically diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The exact time may vary depending on the coupling efficiency.

5. In-Process Control: Kaiser Test

-

After the coupling reaction, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines, signifying a complete coupling reaction. If the test is positive, the coupling step should be repeated.

6. Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

-

Wash with a solvent such as dichloromethane (DCM) (2-3 times) and then DMF (2-3 times) to prepare for the next cycle.

7. Chain Elongation:

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the phenylalanine derivative) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), and scavengers to trap reactive carbocations. A common cleavage cocktail is TFA/triisopropylsilane/water (95:2.5:2.5).

Conclusion: Quality as the Cornerstone of Peptide Innovation

Fmoc-L-Phe(4-CH2NHBoc)-OH is a valuable tool for the synthesis of modified peptides with therapeutic potential. The success of these endeavors hinges on the quality of the starting materials. By understanding the physicochemical properties of this reagent, implementing a robust supplier qualification program, and meticulously controlling the synthesis process, researchers can confidently build the next generation of peptide-based drugs. This guide serves as a foundational resource for scientists and developers, emphasizing that in the pursuit of novel therapeutics, scientific integrity and a commitment to quality are the ultimate drivers of success.

References

-

Aapptec Peptides. (n.d.). Fmoc-Phe(4-NH-Boc)-OH [174132-31-1]. Retrieved from [Link]

- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

-

Aapptec Peptides. (n.d.). Fmoc-Phe(4-NH2)-OH [95753-56-3]. Retrieved from [Link]

- Zhang, T., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(36), 22165-22175.

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

-

PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine. Retrieved from [Link]

- Dunne, C., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(15), 9637-9653.

- Ahangarzadeh, S., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science, 27(11), e3345.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular biotechnology, 33(3), 239–254.

- De Spiegeleer, B., et al. (2015). Purity profiling of Peptide Drugs. Journal of Pharmaceutical and Biomedical Analysis, 113, 69-87.

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. FMOC-D, L-PHE(4-CH2NH-BOC) | 204715-91-3 [chemicalbook.com]

- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. ajpamc.com [ajpamc.com]

- 10. chem.uci.edu [chem.uci.edu]

A Technical Guide to the Solubility of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in DMF for Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in N,N-Dimethylformamide (DMF), a critical parameter for successful solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for this derivative is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of amino acid solubility, field-proven insights, and practical methodologies to empower researchers in overcoming solubility challenges. We will explore the intrinsic molecular factors governing solubility, the impact of solvent quality, and present systematic protocols for both solubility determination and enhancement. This guide is intended to be a self-validating resource, grounding its recommendations in established chemical principles and authoritative literature.

Introduction: The Significance of this compound in Peptide Synthesis

This compound is a highly versatile amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics in drug discovery and development.[1][2] Its unique structure, featuring both the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, allows for orthogonal protection strategies, enabling the selective functionalization of the peptide backbone and side chain. This derivative is a key building block for creating custom peptide sequences with tailored biological activities, from targeted cancer therapies to novel drug delivery systems.[1][3]

The success of solid-phase peptide synthesis (SPPS) is fundamentally reliant on the efficient dissolution of reagents, particularly the Fmoc-protected amino acids, in the reaction solvent.[4] N,N-Dimethylformamide (DMF) is the most commonly employed solvent in Fmoc-based SPPS due to its excellent resin-swelling properties and its ability to dissolve a wide range of peptide-related compounds.[5][6] However, incomplete dissolution of an Fmoc-amino acid can lead to lower coupling efficiencies, truncated peptide sequences, and challenging purification processes, ultimately compromising the yield and purity of the final product. Therefore, a thorough understanding of the solubility of this compound in DMF is paramount for robust and reproducible peptide synthesis.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential to comprehend its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C30H32N2O6 | [1][2] |

| Molecular Weight | 516.59 g/mol | [1][2] |

| Appearance | White powder | [1][2] |

| Purity (HPLC) | ≥ 98% | [1][2] |

| Storage Conditions | 0-8 °C | [1][2] |

The presence of the large, hydrophobic Fmoc and Boc protecting groups significantly influences the molecule's solubility profile. While these groups are essential for the synthetic strategy, they can also contribute to aggregation and reduced solubility in polar aprotic solvents like DMF.[7]

Factors Influencing the Solubility of Fmoc-Amino Acids in DMF

The dissolution of an Fmoc-amino acid in DMF is a multifactorial process. Several key factors can impact the solubility of this compound:

-

Intrinsic Molecular Structure: The inherent hydrophobicity of the amino acid side chain and its protecting groups is a primary determinant of solubility.[7] The bulky and nonpolar nature of the Fmoc and Boc groups in this compound can lead to intermolecular interactions and aggregation, thereby reducing solubility.

-

Solvent Quality: The purity of the DMF is critical. Over time, DMF can degrade to form dimethylamine, which can not only affect the pH of the solution but also prematurely remove the Fmoc group, leading to unintended side reactions.[5] It is imperative to use high-purity, anhydrous DMF for all peptide synthesis applications.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. Gentle warming can be an effective method to dissolve sparingly soluble Fmoc-amino acids.[7] However, excessive heat should be avoided to prevent potential degradation of the amino acid derivative.

-

Presence of Additives: The addition of chaotropic salts or other solvents can modulate the solubility of Fmoc-amino acids.[7]

Experimental Protocols for Solubility Assessment and Enhancement

The following section details practical, step-by-step methodologies for determining and improving the solubility of this compound in DMF.

Protocol for Determining Approximate Solubility

This protocol provides a straightforward method to estimate the solubility of this compound in DMF at room temperature.

Materials:

-

This compound

-

High-purity, anhydrous DMF

-

Vortex mixer

-

Small, calibrated glass vials

Procedure:

-

Accurately weigh a known amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Add a small, precise volume of DMF (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid particles.

-

If the solid has completely dissolved, incrementally add more of the Fmoc-amino acid until saturation is reached (i.e., solid material remains undissolved after thorough mixing).

-

If the initial amount of solid does not dissolve, incrementally add more DMF until complete dissolution is achieved.

-

Calculate the approximate solubility in mg/mL or Molarity.

Diagram of Solubility Determination Workflow:

Caption: Workflow for approximate solubility determination.

Strategies for Enhancing Solubility

When faced with poor solubility of this compound in DMF, the following strategies can be employed:

-

Solvent Mixtures: Adding a small percentage of a stronger co-solvent can significantly improve solubility.[7]

-

DMF/DMSO Mixtures: Dimethyl sulfoxide (DMSO) is an excellent solvent for many Fmoc-amino acids.[7] Prepare a stock solution of the amino acid in a small amount of DMSO before diluting with DMF.

-

DMF/NMP Mixtures: N-Methyl-2-pyrrolidone (NMP) has a higher solvating power for hydrophobic peptides and can be a suitable alternative or additive to DMF.[7]

-

-

Gentle Heating: Warming the solution to approximately 37°C can help to overcome the activation energy barrier for dissolution.[7] This should be done with caution and for a minimal amount of time to prevent degradation.

-

Sonication: Using an ultrasonic bath can provide the energy needed to break up aggregates of the Fmoc-amino acid and facilitate dissolution.

Diagram of Solubility Enhancement Strategies:

Caption: Methods for improving solubility.

Troubleshooting Common Solubility Issues

Even with the best practices, solubility problems can arise. Here are some common issues and their potential solutions:

-

Precipitation upon standing: If the Fmoc-amino acid precipitates out of solution after being initially dissolved, it may indicate that the solution is supersaturated. Gentle warming before use can redissolve the compound.

-

Incomplete dissolution despite enhancement techniques: This could be an indication of poor quality of the Fmoc-amino acid or the solvent. It is advisable to use reagents from reputable suppliers and to ensure that solvents are fresh and of high purity.

-

On-resin aggregation: During SPPS, the growing peptide chain can aggregate on the resin, hindering reagent access.[7] While not a direct issue of the initial amino acid solubility, using solubility-enhancing solvent systems for the coupling reaction can help mitigate this problem.[7]

Conclusion and Future Perspectives

A thorough understanding and proactive management of the solubility of this compound in DMF are critical for the successful synthesis of high-quality peptides. While specific quantitative data remains elusive in the public domain, the principles and protocols outlined in this guide provide a robust framework for researchers to address solubility challenges. By systematically evaluating solubility and employing enhancement strategies, scientists can optimize their peptide synthesis workflows, leading to higher yields and purities.

Future research in this area could focus on generating a comprehensive database of quantitative solubility data for a wide range of Fmoc-amino acid derivatives in various solvent systems. Additionally, the development of novel, "green" solvent alternatives to DMF with improved solubilizing properties continues to be an area of active investigation.[4]

References

-

ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... Retrieved from [Link]

-

PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine. Retrieved from [Link]

-

Anaspec. (n.d.). This compound - 1 g. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a crucial building block in solid-phase peptide synthesis (SPPS) and drug discovery. Its unique structure, featuring orthogonal Fmoc and Boc protecting groups, allows for the selective elaboration of peptide chains and the introduction of a functionalized aminomethyl group on the phenylalanine side chain. Accurate spectroscopic characterization of this reagent is paramount to ensure the integrity of the synthesized peptides and the reliability of subsequent biological assays. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-4-(N'-tert-butyloxycarbonyl-aminomethyl)-L-phenylalanine | N/A |

| Synonyms | Fmoc-Phe(4-CH2NHBoc)-OH, Fmoc-p-(Boc-aminomethyl)-L-Phe-OH | [1] |

| CAS Number | 204715-91-3 | [1] |

| Molecular Formula | C₃₀H₃₂N₂O₆ | [1][2] |

| Molecular Weight | 516.59 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals corresponding to the protons of the Fmoc group, the Boc group, the phenylalanine backbone, and the aminomethyl-substituted phenyl ring. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.77 | d | 2H | Fmoc H4, H5 |

| ~7.59 | d | 2H | Fmoc H1, H8 |

| ~7.40 | t | 2H | Fmoc H3, H6 |

| ~7.31 | t | 2H | Fmoc H2, H7 |

| ~7.15 | d | 2H | Phenylalanine Ring H2', H6' |

| ~7.05 | d | 2H | Phenylalanine Ring H3', H5' |

| ~5.20 | d | 1H | NH (Fmoc) |

| ~4.85 | t | 1H | NH (Boc) |

| ~4.65 | q | 1H | α-CH |

| ~4.40 | d | 2H | Fmoc CH₂ |

| ~4.25 | t | 1H | Fmoc CH |

| ~4.20 | d | 2H | Phenylalanine Ring-CH₂-NH |

| ~3.15 | m | 2H | β-CH₂ |

| 1.45 | s | 9H | Boc (CH₃)₃ |

Disclaimer: The ¹H NMR data presented is a prediction based on the analysis of structurally related compounds and known chemical shift values for Fmoc and Boc protecting groups. Actual experimental values may vary depending on the solvent, concentration, and instrument used.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the known values for Fmoc- and Boc-protected amino acids.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.5 | C=O (Carboxylic Acid) |

| ~156.0 | C=O (Boc) |

| ~155.5 | C=O (Fmoc) |

| ~143.8 | Fmoc C4a, C4b |

| ~141.3 | Fmoc C8a, C9a |

| ~136.5 | Phenylalanine Ring C1' |

| ~135.0 | Phenylalanine Ring C4' |

| ~129.5 | Phenylalanine Ring C2', C6' |

| ~128.5 | Phenylalanine Ring C3', C5' |

| ~127.7 | Fmoc C4, C5 |

| ~127.1 | Fmoc C1, C8 |

| ~125.1 | Fmoc C2, C3, C6, C7 |

| ~120.0 | Fmoc C9 |

| ~79.5 | Boc C(CH₃)₃ |

| ~67.0 | Fmoc CH₂ |

| ~54.0 | α-CH |

| ~47.2 | Fmoc CH |

| ~44.5 | Phenylalanine Ring-CH₂-NH |

| ~38.0 | β-CH₂ |

| ~28.4 | Boc (CH₃)₃ |

Disclaimer: The ¹³C NMR data presented is a prediction. Experimental verification is recommended for precise chemical shift assignments.

Mass Spectrometry

Mass spectrometry is a critical technique for confirming the molecular weight of this compound.

Expected Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 517.23 |

| [M+Na]⁺ | 539.21 |

| [M-H]⁻ | 515.22 |

The fragmentation pattern in MS/MS analysis would likely show characteristic losses of the Boc group (100 Da), the Fmoc group (222 Da), and CO₂ (44 Da).

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Mass Spectrometry

Objective: To confirm the molecular weight and obtain fragmentation information.

Materials:

-

This compound sample

-

Methanol or acetonitrile (LC-MS grade)

-

Formic acid (optional, for enhancing ionization)

-

Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the chosen solvent.

-

A small amount of formic acid (e.g., 0.1%) can be added to promote protonation in positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

-

Acquire the full scan mass spectrum in both positive and negative ion modes.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

-

-

Data Analysis:

-

Determine the m/z values of the molecular ions and compare them with the calculated values.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Sources

Beyond the Canonical 20: A Technical Guide to the Synthesis and Application of Peptides Containing Unnatural Amino Acids

Abstract

The incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative strategy in chemical biology, drug discovery, and materials science. By expanding the chemical repertoire beyond the 20 proteinogenic amino acids, researchers can imbue peptides with enhanced therapeutic properties, novel functionalities, and improved stability.[1][2] This guide provides an in-depth exploration of the core methodologies for synthesizing peptides containing UAAs, with a focus on solid-phase peptide synthesis (SPPS), chemoselective ligation techniques, and the analytical characterization required to ensure the integrity of these modified biomolecules. We will delve into the causality behind experimental choices, provide detailed protocols, and showcase the diverse applications that UAAs unlock.

The Rationale for Expanding the Genetic Alphabet: Why Unnatural Amino Acids?

Peptides are privileged therapeutic scaffolds, occupying a unique chemical space between small molecules and large biologics.[2][3] However, their clinical utility can be hampered by inherent limitations such as poor metabolic stability, low cell permeability, and a limited range of chemical functionalities.[2] The strategic incorporation of UAAs directly addresses these challenges, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of peptides.[2][4]

The introduction of non-proteinogenic amino acids can confer a multitude of advantages:

-

Enhanced Proteolytic Stability: The substitution of L-amino acids with their D-enantiomers or the incorporation of β-amino acids can render peptides resistant to enzymatic degradation, thereby prolonging their in vivo half-life.[1][5]

-

Improved Pharmacokinetic Profiles: UAAs can be designed to modulate lipophilicity, hydrogen bonding capacity, and overall charge, leading to improved membrane permeability and oral bioavailability.[2]

-

Conformational Constraints: The introduction of cyclic or sterically demanding UAAs can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target.[5]

-

Novel Chemical Functionalities: UAAs can introduce a vast array of chemical moieties not found in nature, including fluorescent probes, photo-crosslinkers, and bioorthogonal handles for subsequent conjugation and labeling.[][7] These functionalities are invaluable for studying protein-protein interactions, developing diagnostic tools, and constructing antibody-drug conjugates (ADCs).[][9]

The Workhorse of Peptide Synthesis: Incorporating UAAs via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone technique for the chemical synthesis of peptides, offering precise control over the sequence and the site-specific incorporation of UAAs.[10] The most prevalent strategy is the Fmoc/tBu approach, which involves the stepwise assembly of the peptide chain on an insoluble resin support.[10]

The Core Principles of SPPS for Unnatural Amino Acids

The fundamental workflow of SPPS for incorporating UAAs mirrors that of natural amino acids: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and thorough washing to remove excess reagents.[1] However, the unique structures of UAAs often necessitate modifications to standard protocols to overcome challenges such as:

-

Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can significantly slow down coupling reactions.[1] To address this, more potent coupling reagents and extended reaction times are often required.

-

Side-Chain Reactivity: The functional groups on UAA side chains may not be compatible with standard SPPS conditions, necessitating the use of orthogonal protecting groups that can be selectively removed without affecting other protecting groups on the peptide.[11]

A Visual Guide to the SPPS Cycle for UAA Incorporation

Caption: The iterative workflow of Fmoc-based solid-phase peptide synthesis (SPPS) for incorporating an unnatural amino acid (UAA).

Experimental Protocol: Manual SPPS of a Peptide Containing a Sterically Hindered UAA

This protocol outlines a single coupling cycle for the incorporation of a sterically hindered UAA using the Fmoc/tBu strategy.[1]

Materials:

-

Fmoc-Rink Amide resin (for C-terminal amides)

-

N,N-dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

-

Fmoc-protected unnatural amino acid (5 equivalents)

-

HBTU (4.9 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (10 equivalents)

-

Dichloromethane (DCM)

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.[1]

-

Drain the solution and repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling of the Unnatural Amino Acid:

-

In a separate vial, dissolve the Fmoc-UAA in DMF.

-

Add HBTU and DIEA to the UAA solution and pre-activate for 2-5 minutes.

-

Add the activated UAA solution to the resin and agitate for 2-4 hours. The extended coupling time is crucial for sterically hindered residues.

-

-

Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.[10]

-

Filter the cleavage mixture to separate the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[10]

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Causality in Reagent Selection for UAA Incorporation

| Challenge | Recommended Reagent/Condition | Rationale |

| Steric Hindrance | Stronger coupling reagents (e.g., HATU, HCTU) | These reagents form highly reactive activated esters, overcoming the steric barrier of bulky UAAs. |

| Aggregation-Prone Sequences | Pseudoproline dipeptides, isonitrile-mediated coupling | These strategies disrupt interchain hydrogen bonding that leads to aggregation.[12] |

| Side-Chain Reactivity | Orthogonal protecting groups (e.g., Alloc, Mtt) | These groups can be removed under specific conditions that do not affect other protecting groups, allowing for selective side-chain modification.[11][13] |

Beyond Stepwise Synthesis: Chemoselective Ligation Strategies

For the synthesis of larger peptides and proteins, a convergent approach using chemoselective ligation is often more efficient than linear SPPS.[14] These methods involve the coupling of unprotected peptide fragments in solution, which can significantly improve overall yield and purity.[14][15]

Native Chemical Ligation (NCL): A Powerful Tool for Protein Synthesis

Native chemical ligation (NCL) is the most widely used chemoselective ligation method.[16] It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[16][17] This reaction forms a native peptide bond at the ligation site.[16]

Caption: The mechanism of Native Chemical Ligation (NCL), forming a native peptide bond.

Experimental Considerations for NCL:

-

Thioester Synthesis: The synthesis of the C-terminal thioester peptide can be challenging due to the lability of the thioester bond to the piperidine used for Fmoc deprotection.[18] Specialized linkers and protecting group strategies are often employed.[18][19]

-

Ligation Conditions: NCL is typically performed in aqueous buffers at neutral pH in the presence of a thiol catalyst.[20]

-

Cysteine Requirement: The absolute requirement for a cysteine residue at the ligation site can be a limitation, although methods to ligate at other amino acids are being developed.[21]

Enzymatic Ligation: Biocatalysis for Peptide Synthesis

Chemoenzymatic peptide synthesis (CEPS) utilizes specialized peptide ligating enzymes, such as peptiligase, to join shorter peptide fragments.[22] This method offers high regio- and stereoselectivity under mild, aqueous conditions.[22]

Advantages of Enzymatic Ligation:

-

High Specificity: Enzymes provide exquisite control over the ligation site, minimizing side reactions.

-

Mild Reaction Conditions: Enzymatic reactions are performed in aqueous buffers at near-neutral pH, which is compatible with sensitive functional groups.[22]

-

Green Chemistry: CEPS often requires less excess of reagents and generates less waste compared to purely chemical methods.[22]

Ensuring Quality: Analytical Characterization of UAA-Containing Peptides

The successful synthesis of a peptide containing a UAA must be confirmed through rigorous analytical characterization. This is crucial to ensure the identity, purity, and structural integrity of the final product.

| Analytical Technique | Purpose | Key Information Obtained |

| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide.[23][24] | Verification of UAA incorporation and absence of major side products. |

| Tandem MS (MS/MS) | To sequence the peptide and confirm the position of the UAA.[24] | Precise localization of the unnatural residue within the peptide chain. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the peptide. | Quantitation of the desired product and identification of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure of the peptide. | Confirmation of the desired conformation and analysis of the impact of the UAA on the overall structure. |

| Circular Dichroism (CD) Spectroscopy | To analyze the secondary structure of the peptide.[25] | Assessment of how the UAA influences the helical or sheet content of the peptide.[25] |

Applications of Peptides Containing Unnatural Amino Acids

The ability to incorporate UAAs into peptides has opened up new avenues in various scientific disciplines.

-

Drug Discovery: As previously mentioned, UAAs are instrumental in developing peptide-based therapeutics with improved efficacy and drug-like properties.[4][] More than 110 FDA-approved drugs contain UAAs.[2]

-

Protein Engineering: The site-specific incorporation of UAAs with novel functionalities allows for the creation of proteins with tailored catalytic activities, enhanced stability, or the ability to be selectively modified.[][9]

-

Biomaterials: Peptides containing UAAs can be designed to self-assemble into novel biomaterials with unique structural and functional properties for applications in tissue engineering and regenerative medicine.

-

Molecular Probes: The introduction of fluorescent or photo-reactive UAAs provides powerful tools for studying protein function and interactions within living cells.[]

Future Perspectives

The field of unnatural amino acid incorporation into peptides continues to evolve rapidly. Ongoing research focuses on the development of new synthetic methodologies to overcome existing challenges, such as the efficient synthesis of long peptides and the incorporation of multiple UAAs.[7][26] The expansion of the genetic code in living organisms to include a wider variety of UAAs holds immense promise for the de novo design of proteins with novel functions.[27] Furthermore, the integration of computational methods and artificial intelligence is expected to accelerate the design and optimization of peptides containing UAAs for specific therapeutic and biotechnological applications.[7]

References

- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTU-s1_ymXDIt2WKlVdhm1rXYQaDYxuOP8bQLBzMzY5Y-xvgZGMGjNg24HCVbTsRfoxAxTR_e2yiJLXPQkJRtqilOKE42LODCYfA3Ub3qi5m5gp19zyOm1tUVtJ0VgHoJdzn65qmvRRClh-sjrDSbkKqbLW6zdHtcfCYc8nLXprrA-qGonpiA3pZnzAaiRd6QQMxkHqM0JtXDgOpWuF46L3kXg7OXRnhYgti2wlEDwT25C7dWgceK_bSzneFsHWw==]

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11065603/]

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00110]

- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZboTsn9hMx43kgHzjdNWFhQZMvTxjaX6WGHVnwmJNGVBsapaqYcj1BUwyPgp5O8CGCS6bM7K6ldC1gRjHC5nwH7HLm9QAkwa_gdb4xsEMBn3BLV3EdsR2-sAt8CMME6skzIGmrfsFnZFoY94_a2p3S_V7wKl5y5G5tySZHVanKWfraZ4jjr6zpX4vNrzHVQGK58y-Tui-PIOnpO43kZLmAfSVyBnaXOR-]

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38748331/]

- Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences. [URL: https://www.bocsci.

- Unnatural Amino Acids in Drug Discovery. BOC Sciences. [URL: https://www.bocsci.com/blog/unnatural-amino-acids-in-drug-discovery.html]

- Chemical Methods for Peptide and Protein Production. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4510592/]

- Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA. [URL: https://chimia.ch/chimia/article/view/2018_50]

- A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7531-2_1]

- Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra07028b]

- Chemical ligation. Wikipedia. [URL: https://en.wikipedia.

- Chemoselective Methods for Labeling and Modification of Peptides and Proteins. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c00877]

- Introduction to Peptide Synthesis Methods. Bachem. [URL: https://www.bachem.com/knowledge-center/technologies-innovations/introduction-to-peptide-synthesis-methods/]

- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Cactus Communications. [URL: https://www.editage.com/insights/unnatural-amino-acids-strategies-designs-and-applications-in-medicinal-chemistry-and-drug-discovery]

- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00589/full]